molecular formula C13H12N2O B2570120 2-methyl-N-pyridin-4-ylbenzamide CAS No. 35498-45-4

2-methyl-N-pyridin-4-ylbenzamide

Cat. No.: B2570120
CAS No.: 35498-45-4
M. Wt: 212.252
InChI Key: IPNZONAZPKLNST-UHFFFAOYSA-N
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Description

2-methyl-N-pyridin-4-ylbenzamide is a chemical compound of interest in various research fields. Compounds featuring a benzamide core linked to a pyridine ring are frequently investigated for their potential biological activities. Related structural analogs have been studied for their roles as chelating agents in coordination chemistry due to the presence of functional groups capable of interacting with metal ions . Furthermore, similar N-pyridinyl benzamide derivatives are the subject of research in areas such as medicinal chemistry and materials science. For instance, some amide derivatives have been explored for their antioxidant potential, as suggested by Density Functional Theory (DFT) calculations and spectroscopic studies conducted on structurally related molecules . The specific research value of this compound may lie in its molecular structure, which could be optimized and studied for various applications, including but not limited to drug discovery and the development of novel materials. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-methyl-N-pyridin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c1-10-4-2-3-5-12(10)13(16)15-11-6-8-14-9-7-11/h2-9H,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPNZONAZPKLNST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-pyridin-4-ylbenzamide can be achieved through several methods. One common approach involves the reaction of 2-aminopyridine with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature, yielding the desired product after purification .

Another method involves the use of bimetallic metal-organic frameworks as catalysts. For example, the reaction of 2-aminopyridine with trans-β-nitrostyrene in the presence of a Fe2Ni-BDC catalyst can produce this compound with high efficiency. This reaction is carried out in dichloromethane at 80°C for 24 hours, resulting in an 82% yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-pyridin-4-ylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the benzamide or pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted benzamide or pyridine derivatives.

Scientific Research Applications

2-methyl-N-pyridin-4-ylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-N-pyridin-4-ylbenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Key Differences and Implications

Functional Groups and Bioactivity

  • Thiourea Derivative (2-Methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide) : The thiourea group enhances antibacterial activity, likely by disrupting bacterial membrane integrity or enzyme function .
  • Nitro and Piperazine Derivatives : The nitro group (electron-withdrawing) in the 4-nitro compound may increase electrophilicity, affecting reactivity in drug metabolism. The piperazine moiety improves solubility and bioavailability, common in CNS-targeting drugs .
  • Hydroxy Group (2-Hydroxy-4-methyl-N-(4-methylpyridin-2-yl)benzamide) : The hydroxyl group could enhance hydrogen bonding, influencing solubility and receptor binding .

Structural Characterization X-ray crystallography (e.g., monoclinic P21/n space group, a = 11.480 Å, β = 108.5°) for the piperazine-nitro derivative highlights the role of SHELX software in refining small-molecule structures .

Synthetic Routes

  • Acyl chloride-amine coupling is a common method for benzamide synthesis, as seen in the thiourea derivative . Multi-step routes are required for complex analogues, such as the imatinib-related compound .

Biological Activity

2-Methyl-N-pyridin-4-ylbenzamide is an organic compound belonging to the benzamide class, characterized by a pyridine ring and a methyl group attached to the benzene moiety. Its structural features suggest potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

The biological activity of this compound is primarily linked to its interaction with specific molecular targets. Similar compounds have demonstrated anti-tubercular activity against Mycobacterium tuberculosis, indicating that this compound may also exhibit similar properties. The proposed mechanism involves binding to target proteins, inhibiting their function, and potentially influencing various biochemical pathways related to cell signaling and gene expression.

Proposed Mechanisms

  • Target Interaction : Likely binds to proteins involved in bacterial metabolism.
  • Enzyme Inhibition : May inhibit key enzymes critical for bacterial survival.
  • Cellular Effects : Potential alterations in cellular signaling pathways and gene expression.

Biochemical Pathways

The exact biochemical pathways influenced by this compound remain largely unexplored. However, based on its structural similarities to other benzamide derivatives, it may affect:

  • Gene Expression : Modulation of transcription factors.
  • Cell Signaling : Potential interference with signaling cascades involved in inflammation or infection responses.
  • Metabolic Pathways : Possible effects on metabolic flux and metabolite levels.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.

Table 1: Summary of Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/PathwayReference
This compoundAntimicrobialMycobacterium tuberculosis
N-(pyridin-4-yl)benzamideAnti-inflammatoryCytokine signaling
4-(Pyrazol-4-yl)-phenylbenzodioxaneROCK-II InhibitorKinase inhibition

The synthesis of this compound can be achieved through various methods. One common approach involves the reaction of 2-aminopyridine with 2-methylbenzoyl chloride in the presence of a base like triethylamine. This reaction typically yields the desired product with high efficiency.

Synthetic Route Example

  • Reactants : 2-Aminopyridine, 2-Methylbenzoyl Chloride
  • Catalyst/Base : Triethylamine
  • Solvent : Dichloromethane
  • Reaction Conditions : Room temperature

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-methyl-N-pyridin-4-ylbenzamide, and how do reaction conditions influence yield?

  • Methodological Answer : A typical synthesis involves coupling 2-methylbenzoyl chloride with 4-aminopyridine under reflux in acetone. Key steps include:

  • Dropwise addition of 2-methylbenzoyl chloride to ammonium thiocyanate to form an intermediate.
  • Subsequent reaction with 4-aminopyridine under reflux for 3 hours.
  • Purification via recrystallization from methanol yields crystalline product (~66% yield). Temperature control and solvent selection (e.g., acetone) are critical to minimize side reactions .
    • Data Consideration : Monitor reaction progress via TLC or HPLC. Optimize stoichiometry (1:1 molar ratio of acyl chloride to amine) and reflux time to maximize yield.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1H NMR confirms aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 2.5–2.7 ppm). 13C^{13}C NMR identifies carbonyl (δ ~165 ppm) and pyridinyl carbons.
  • FT-IR : Stretching vibrations for amide C=O (~1650 cm1^{-1}) and N-H (~3300 cm1^{-1}) validate the structure.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 241.1102) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is essential. Use SHELXL for refinement:

  • Data Collection: Monochromatic Cu-Kα radiation (λ = 1.54178 Å), 2θ range 3–60°, and 5066 independent reflections.
  • Refinement: Apply anisotropic displacement parameters and constrain H atoms. Final R-factors (R1 < 0.05) ensure accuracy.
  • Key Findings : Bond lengths (e.g., C=O at 1.22 Å) and torsion angles between benzamide and pyridinyl groups reveal planar geometry, critical for intermolecular interactions .

Q. What strategies address contradictory biological activity data for this compound derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., trifluoromethyl groups enhance metabolic stability ).
  • Assay Validation : Compare results across multiple assays (e.g., enzyme inhibition vs. cell viability). For inconsistent IC50_{50} values, verify purity (>98% via HPLC) and solvent effects (DMSO vs. aqueous buffers).
  • Computational Modeling : Dock derivatives into target proteins (e.g., kinases) using software like AutoDock to rationalize activity disparities .

Q. How do solvent and catalyst choices impact the scalability of this compound synthesis?

  • Methodological Answer :

  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) improve solubility but complicate purification. Switch to ethanol/water mixtures for industrial-scale precipitation.
  • Catalysts : Pd/C or Ni catalysts enhance coupling efficiency in scaled reactions. For example, 0.5 mol% Pd/C under H2_2 (1 atm) reduces reaction time by 40% .
  • Flow Chemistry : Continuous flow reactors minimize batch variability and improve yield consistency (>90% purity at 10 g scale) .

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